

# Application Notes and Protocols for QF0301B in Cutting Tool Manufacturing

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Disclaimer: The following document pertains to "**QF0301B**," a hypothetical advanced tungsten carbide-based composite material developed for high-performance cutting tool applications. The data and protocols presented are illustrative and intended for research and development purposes.

### Introduction

**QF0301B** is a novel grade of tungsten carbide-cobalt (WC-Co) composite, distinguished by a nano-crystalline tungsten carbide grain structure and a proprietary binder composition. This advanced material is engineered to provide exceptional hardness, wear resistance, and thermal stability, making it an ideal candidate for the next generation of cutting tools designed for machining difficult-to-cut materials such as titanium alloys, nickel-based superalloys, and hardened steels. These application notes provide researchers, scientists, and manufacturing professionals with essential data and protocols for the utilization of **QF0301B** in the manufacturing of high-performance cutting tools.

### **Material Properties**

The superior performance of **QF0301B** is rooted in its unique physical and mechanical properties. The following tables summarize key quantitative data for **QF0301B** in comparison to standard tungsten carbide grades.

Table 1: Physical and Mechanical Properties of QF0301B



Property	QF0301B	Standard WC-Co (10% Co)
Composition	WC (92%), Co (6%), Cr3C2 (2%)	WC (90%), Co (10%)
Hardness (HRA)	94.5	92.0
Transverse Rupture Strength (TRS) (MPa)	4200	3500
Fracture Toughness (MPa·m½)	12.5	10.0
Density (g/cm³)	14.8	14.5
Thermal Conductivity (W/m·K)	85	70

Table 2: Performance Data in Milling Operations (vs. Standard Coated Carbide)

Performance Metric	QF0301B Tool	Standard Coated Carbide Tool
Tool Life (minutes) in Ti-6Al-4V	45	25
Cutting Speed (m/min) for optimal performance	120	80
Flank Wear (VB) at 30 min (mm)	0.15	0.28
Surface Finish (Ra) (μm)	0.4	0.8

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to ensure reproducible evaluation of **QF0301B** cutting tools.

Protocol 1: Preparation of QF0301B Cutting Inserts

• Powder Preparation:



- Combine tungsten carbide (WC) nanopowder (92% by weight), cobalt (Co) powder (6% by weight), and chromium carbide (Cr3C2) powder (2% by weight) in a planetary ball mill.
- Add a process control agent (e.g., polyethylene glycol) to prevent excessive cold welding.
- Mill for 48 hours in a hexane slurry to achieve a homogeneous powder mixture.
- Dry the milled powder in a vacuum oven at 90°C for 12 hours.

#### Pressing:

 Uniaxially press the dried powder in a die at 200 MPa to form green compacts of the desired insert geometry.

#### Sintering:

- Place the green compacts on a graphite tray and load them into a vacuum sintering furnace.
- Heat to 600°C at a rate of 10°C/min and hold for 1 hour for binder burnout.
- Increase the temperature to 1450°C at a rate of 5°C/min and hold for 2 hours for liquid phase sintering.
- Cool the furnace to room temperature under a controlled atmosphere.

#### · Grinding and Finishing:

- Grind the sintered inserts to final dimensions using diamond grinding wheels.
- Apply edge honing to create a precise cutting edge geometry.

#### Protocol 2: Evaluation of Tool Life and Wear Characteristics

#### Machine Setup:

 Install the QF0301B cutting insert into a suitable tool holder on a high-rigidity CNC milling machine.

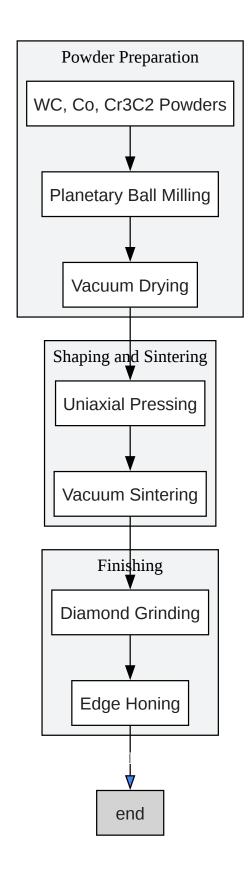


- Secure a workpiece of the target material (e.g., Ti-6Al-4V) to the machine bed.
- Cutting Parameters:
  - Set the cutting speed, feed rate, and depth of cut according to the experimental design. A
    recommended starting point for Ti-6Al-4V is a cutting speed of 120 m/min, a feed of 0.1
    mm/tooth, and a radial depth of cut of 2 mm.
- Wear Measurement:
  - Periodically interrupt the milling operation (e.g., every 5 minutes of cutting time).
  - Remove the tool holder and inspect the cutting insert under a toolmaker's microscope.
  - Measure the flank wear (VB) and record the value.
  - Continue the test until the flank wear reaches a predetermined failure criterion (e.g., VB = 0.3 mm).
- Data Analysis:
  - Plot flank wear as a function of cutting time to determine the tool life.
  - Analyze the wear morphology using scanning electron microscopy (SEM) to identify the dominant wear mechanisms.

### **Diagrams and Workflows**

Manufacturing Workflow for QF0301B Cutting Tools



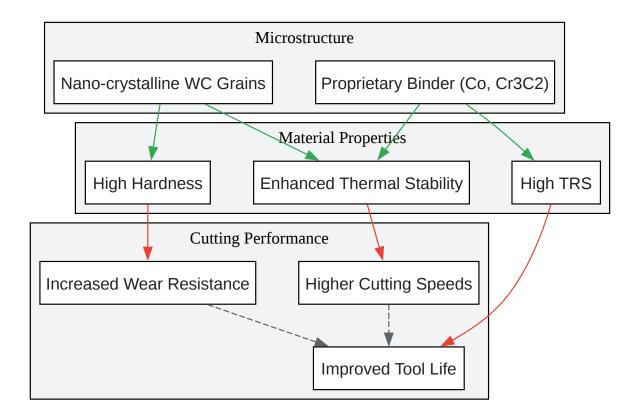


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Caption: Workflow for manufacturing QF0301B cutting tools.



#### Logical Relationship of QF0301B Properties to Performance



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Caption: Relationship between microstructure, properties, and performance of **QF0301B**.

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